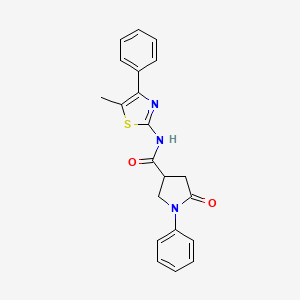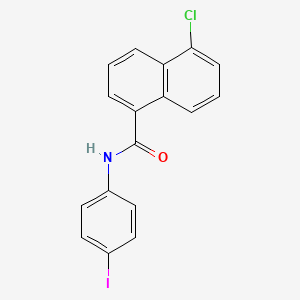![molecular formula C18H19N3O3 B4229018 ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4229018.png)
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Descripción general
Descripción
Ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EPMC is a pyrazolo[1,5-a]pyrimidine derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
Mecanismo De Acción
The exact mechanism of action of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been found to inhibit the growth and proliferation of cancer cells, both in vitro and in animal models. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have antifungal activity against various fungal species, indicating its potential as an antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential toxicity, as high doses of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate have been shown to cause liver damage in animal models. Therefore, careful dose optimization and toxicity studies are necessary when using ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments.
Direcciones Futuras
There are several future directions for research on ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is the development of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate-based drugs for the treatment of inflammatory diseases, cancer, and fungal infections. Another area of interest is the elucidation of the exact mechanism of action of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, which could lead to the development of more potent and selective ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives. In addition, further studies are needed to evaluate the safety and efficacy of ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate in clinical trials, which could pave the way for its use in human medicine.
Aplicaciones Científicas De Investigación
Ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been found to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus. These properties make ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate a promising candidate for the development of new drugs for the treatment of inflammatory diseases, cancer, and fungal infections.
Propiedades
IUPAC Name |
ethyl 2-(methoxymethyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-24-18(22)14-10-19-17-16(13-8-6-5-7-9-13)15(11-23-3)20-21(17)12(14)2/h5-10H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDIHBJPVGNIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=CC=C3)N=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-[3-bromo-4-(cyclopentyloxy)-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4228940.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4228958.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4228962.png)
![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4228970.png)
![methyl 4-(2,5-dimethylphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228984.png)
![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4228988.png)


![3-cyclopentyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4229007.png)
![diethyl 5-({[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4229026.png)
![N-{1-[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4229032.png)
![[4-(5-benzoyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-ethoxyphenoxy]acetic acid](/img/structure/B4229036.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4229052.png)